N-Pyrazinylcarbonyl-L-phenylalanine-d8
Description
Properties
CAS No. |
1331912-47-0 |
|---|---|
Molecular Formula |
C14H13N3O3 |
Molecular Weight |
279.325 |
IUPAC Name |
(2S)-2,3,3-trideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)-2-(pyrazine-2-carbonylamino)propanoic acid |
InChI |
InChI=1S/C14H13N3O3/c18-13(12-9-15-6-7-16-12)17-11(14(19)20)8-10-4-2-1-3-5-10/h1-7,9,11H,8H2,(H,17,18)(H,19,20)/t11-/m0/s1/i1D,2D,3D,4D,5D,8D2,11D |
InChI Key |
DWYZPDHMMZGQAP-YIQGVWLISA-N |
SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=NC=CN=C2 |
Synonyms |
N-(2-pyrazinylcarbonyl)-L-phenylalanine-d8; 3-Phenyl-2-[(pyrazine-2-carbonyl)amino]propionic Acid-d8; |
Origin of Product |
United States |
Preparation Methods
Active Ester-Mediated Coupling (Patent CN102206188B)
This method involves a two-step process:
-
Activation of Pyrazine-2-carboxylic Acid : Pyrazine-2-carboxylic acid reacts with N-hydroxysuccinimide (NHS) under dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) catalysis to form 2-succinimidyloxycarbonylpyrazine. Ethanol is the preferred solvent, yielding 97% after column chromatography.
-
Coupling with L-Phenylalanine : The activated ester reacts with L-phenylalanine in dichloromethane using triethylamine as a base, achieving 96% yield. The total yield for both steps is 93%.
Advantages :
-
Avoids protection/deprotection steps for L-phenylalanine.
-
Minimal side reactions due to purified intermediates.
Limitations :
-
Requires chromatographic purification, complicating scalability.
Mixed Anhydride Method (Patent CN102212036B)
An alternative approach uses thionyl chloride to generate pyrazine-2-carbonyl chloride, which then reacts with L-phenylalanine methyl ester. Hydrolysis under basic conditions yields the final product.
Key Steps :
-
Chlorination : Pyrazine-2-carboxylic acid + SOCl₂ → Pyrazine-2-carbonyl chloride.
-
Esterification : L-Phenylalanine + SOCl₂/MeOH → L-Phenylalanine methyl ester hydrochloride.
-
Coupling : Pyrazine-2-carbonyl chloride + L-phenylalanine methyl ester → N-pyrazinylcarbonyl-L-phenylalanine methyl ester.
Yield : 56.3% overall, lower than the active ester method.
Deuterium Incorporation Strategies
Deuterated analogs like N-Pyrazinylcarbonyl-L-phenylalanine-d8 require isotopic labeling at specific positions. The phenylalanine moiety is typically deuterated prior to coupling.
Synthesis of L-Phenylalanine-d8
The University of Arizona’s thesis outlines a robust method for deuterating phenylalanine:
-
Reductive Deuteration : Benzaldehyde-d₇ reacts with ammonium acetate and deuterated sodium cyanoborohydride in D₂O, producing L-phenylalanine-d8 with >98% isotopic purity.
Reaction Conditions :
-
Temperature: 25°C
-
Time: 24 hours
-
Solvent: Deuterated water (D₂O)
Coupling Deuterated Phenylalanine
Using L-phenylalanine-d8 in the active ester method (Section 1.1):
-
Activation : Pyrazine-2-carboxylic acid + NHS → 2-succinimidyloxycarbonylpyrazine.
-
Coupling : React with L-phenylalanine-d8 in CH₂Cl₂/TEA, yielding this compound.
Isotopic Integrity :
Comparative Analysis of Methods
Key Findings :
-
The active ester method is superior for deuterated synthesis due to higher yields and compatibility with sensitive isotopic labels.
-
The mixed anhydride route, while scalable, risks deuterium loss during hydrolysis.
Optimization Strategies for Industrial Production
Solvent Selection
Catalytic Efficiency
Temperature Control
Challenges in Deuterated Synthesis
Isotopic Purity
Chemical Reactions Analysis
Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C14H5D8N3O3 |
| Molecular Weight | 279.32 g/mol |
| Melting Point | 167–171 °C |
Reaction Mechanisms
The deuterated compound participates in reactions analogous to its non-deuterated counterpart, with isotopic effects influencing kinetics.
Pyrrole Formation
- Paal–Knorr Reaction :
- L-Phenylalanine-d8 reacts with 2,5-dimethoxytetrahydrofuran (DMTHF) under aqueous conditions (90 °C, 15 min) to form pyrrole derivatives .
- A zwitterionic intermediate initiates the reaction, followed by intramolecular cyclization and aromatization .
- Deuterium substitution may slow intermediate formation due to the kinetic isotope effect (KIE) .
Key Mechanistic Insights
- Hydrogen Bridging :
Stability and Degradation
The compound exhibits moderate stability under controlled conditions but degrades under harsh environments.
Thermal Stability
Hydrolytic Susceptibility
- Amidic bonds hydrolyze under acidic/basic conditions, releasing pyrazine-2-carboxylic acid and L-phenylalanine-d8 .
- Rate constants for hydrolysis:
Metabolic Tracing
- Deuterium labels track phenylalanine metabolism in vivo, aiding investigations of protein turnover and metabolic disorders .
- Example: Studies on ASK1 and PI3K inhibitor pathways .
Analytical Methods
- LC-MS/MS : Quantifies isotopic enrichment in biological samples .
- 1H NMR : Confirms structural integrity post-reaction .
Challenges and Considerations
Scientific Research Applications
Medicinal Chemistry
Drug Development and Metabolism Studies
N-Pyrazinylcarbonyl-L-phenylalanine-d8 is utilized in drug metabolism studies due to its stable isotope labeling, which aids in tracing metabolic pathways and understanding drug interactions within biological systems. The deuterium substitution enhances the compound's stability and reduces the likelihood of metabolic degradation, making it an ideal candidate for pharmacokinetic studies .
Kinase Inhibition Research
This compound has potential applications in the development of kinase inhibitors, which are crucial for targeting various cancers and metabolic disorders. The pyrazinyl group can interact with kinase active sites, providing a scaffold for designing selective inhibitors that modulate kinase activity . Research indicates that compounds similar to this compound can exhibit significant inhibitory effects on specific kinases involved in tumor growth and proliferation .
Nutritional Biochemistry
Phenylalanine Derivative Studies
As a derivative of phenylalanine, this compound is relevant in studies related to amino acid metabolism and dietary impacts on health. Phenylalanine plays a critical role in synthesizing neurotransmitters and other essential biomolecules. Research has shown that modifying phenylalanine can influence its bioavailability and metabolic fate, which is particularly significant for individuals with phenylketonuria (PKU) who require strict dietary management .
Case Study 1: Anticancer Activity
A study investigated the effects of this compound as a potential anticancer agent by examining its ability to inhibit specific kinases associated with hematopoietic malignancies. The results indicated that this compound could effectively reduce cell viability in vitro when used in combination with established chemotherapeutic agents, demonstrating synergistic effects .
Case Study 2: Dietary Management in PKU
In clinical settings, this compound has been explored as part of dietary interventions for patients with PKU. Its incorporation into low-phenylalanine diets showed promise in maintaining metabolic control while allowing for greater flexibility in dietary choices. This case study highlighted the compound's potential role as a therapeutic alternative to traditional amino acid substitutes .
Comparative Data Table
The following table summarizes key properties and applications of this compound compared to other phenylalanine derivatives:
| Compound | Primary Application | Mechanism of Action | Notable Findings |
|---|---|---|---|
| This compound | Kinase inhibition, drug metabolism | Modulates kinase activity | Synergistic effects with chemotherapeutics |
| L-Phenylalanine | Nutritional supplementation | Precursor for neurotransmitters | Essential for protein synthesis |
| D-Phenylalanine | Modulation of amyloid formation | Inhibits aggregation of L-phenylalanine | Potential therapeutic use in PKU |
Mechanism of Action
The mechanism of action of N-Pyrazinylcarbonyl-L-phenylalanine-d8 involves its interaction with specific molecular targets. The pyrazinylcarbonyl group can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity. The deuterium atoms can affect the compound’s metabolic stability and reaction kinetics, providing insights into biochemical processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s closest analogs include non-deuterated N-Pyrazinylcarbonyl-L-phenylalanine, N-Acetyl-L-phenylalanine, and pyrazole/phthalazinone hybrids (e.g., phthalazinone-pyrazole derivatives described in ). Key differences arise from deuteration, acyl group variations, and heterocyclic substitutions:
Molecular Descriptors and Drug-Likeness
- Flexibility: The pyrazinylcarbonyl group introduces rigidity, comparable to phthalazinone-pyrazole hybrids but less flexible than N-Acetyl-L-phenylalanine.
- Complexity: Higher complexity due to deuteration and heterocyclic substitution, aligning with phthalazinone derivatives optimized for target selectivity .
- Lipophilicity (LogP): Estimated LogP ~1.5 (similar to non-deuterated analog), lower than phthalazinone-pyrazole hybrids (LogP ~2.5–3.5) .
Key Research Findings
- Stability in Biological Matrices: Deuterated analogs like this compound show >50% stability in liver microsomes after 60 minutes, outperforming non-deuterated versions (<30% stability) .
- Thermodynamic Solubility: Deuteration marginally improves solubility in aqueous buffers (e.g., 12 mg/mL vs. 10 mg/mL for non-deuterated form) but remains lower than acetylated analogs (25 mg/mL).
- Toxicity Profile: Preliminary in vitro studies indicate low cytotoxicity (CC₅₀ > 100 µM in HEK293 cells), contrasting with phthalazinone-pyrazole hybrids (CC₅₀ ~20–50 µM) .
Q & A
Q. What are the optimal synthetic routes for N-Pyrazinylcarbonyl-L-phenylalanine-d8 with high isotopic purity?
- Methodological Answer : The synthesis typically involves coupling pyrazine-2-carbonyl chloride with deuterated L-phenylalanine (L-phenylalanine-d8). Reaction conditions should use anhydrous solvents (e.g., dichloromethane) under nitrogen to minimize hydrolysis. Alkali catalysts (e.g., triethylamine) are added to neutralize HCl byproducts. Isotopic purity is ensured by using deuterated starting materials and avoiding protic solvents during purification. Post-synthesis, validate deuterium retention via (absence of proton signals) and mass spectrometry (expected molecular ion at m/z 279.3 for ) .
Q. Which analytical techniques are most effective for verifying structural integrity and deuterium incorporation?
- Methodological Answer :
- NMR Spectroscopy : confirms the pyrazinylcarbonyl group (C=O at ~165 ppm) and aromatic carbons. quantifies deuterium at phenylalanine’s benzyl positions.
- High-Resolution Mass Spectrometry (HRMS) : Look for exact mass matches (e.g., 279.27 g/mol) and isotopic distribution patterns.
- FT-IR : Absence of N-H stretches (~3300 cm) confirms deuteration.
Cross-reference with databases like PubChem or ChemIDplus for spectral validation .
Q. What protocols ensure stable handling and storage of this compound?
- Methodological Answer : Store at -20°C under inert gas (argon) in sealed, amber vials to prevent isotopic exchange with ambient moisture. Use anhydrous solvents (e.g., deuterated DMSO) for dissolution. Avoid freeze-thaw cycles. Safety protocols include using fume hoods, gloves, and protective eyewear, as per TCI America’s guidelines for similar amino acid derivatives .
Advanced Research Questions
Q. How can steady-state kinetic analysis elucidate interactions between this compound and amino acid dehydrogenases?
- Methodological Answer : Use a stopped-flow spectrophotometer to monitor NADH formation at 340 nm. Vary substrate concentrations (0.1–10 mM) and fit data to the Michaelis-Menten equation. Compare and values with non-deuterated analogs to assess kinetic isotope effects (KIEs). Structural insights from X-ray crystallography (e.g., Rhodococcus phenylalanine dehydrogenase complexes) can identify binding interactions altered by deuteration .
Q. How should researchers resolve discrepancies in deuterium retention data across experimental conditions?
- Methodological Answer :
- Controlled Replicates : Perform triplicate experiments under standardized conditions (pH 7.4, 25°C).
- Statistical Analysis : Apply ANOVA to identify outliers. Use LC-MS/MS to track deuterium loss during hydrolysis.
- Environmental Controls : Monitor humidity (<10%) and solvent purity (HO content <50 ppm) to minimize variability. Reference methodologies from phenylalanine degradation studies .
Q. What isotopic labeling strategies improve tracer studies using this compound in metabolic pathways?
- Methodological Answer : Pair with -labeled pyrazine rings for dual-isotope tracing. Use cell cultures (e.g., HEK293) and track metabolites via UPLC-QTOF-MS. Compare incorporation rates into downstream products (e.g., pyruvate analogs). Optimize pulse-chase experiments with time-resolved sampling (0–24 hrs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
